3,5-dibromo-1-methyl-1H-pyrazole 3,5-dibromo-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1361019-05-7
VCID: VC5473074
InChI: InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3
SMILES: CN1C(=CC(=N1)Br)Br
Molecular Formula: C4H4Br2N2
Molecular Weight: 239.898

3,5-dibromo-1-methyl-1H-pyrazole

CAS No.: 1361019-05-7

Cat. No.: VC5473074

Molecular Formula: C4H4Br2N2

Molecular Weight: 239.898

* For research use only. Not for human or veterinary use.

3,5-dibromo-1-methyl-1H-pyrazole - 1361019-05-7

Specification

CAS No. 1361019-05-7
Molecular Formula C4H4Br2N2
Molecular Weight 239.898
IUPAC Name 3,5-dibromo-1-methylpyrazole
Standard InChI InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Standard InChI Key KFOQLTKNWNGAHL-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)Br)Br

Introduction

Chemical Identity and Structural Characteristics

3,5-Dibromo-1-methyl-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₄H₄Br₂N₂, with a molar mass of 239.898 g/mol . The IUPAC name, 3,5-dibromo-1-methylpyrazole, reflects its substitution pattern, while its SMILES notation (CN1C(=CC(=N1)Br)Br) provides a simplified representation of the structure.

Crystallographic and Spectroscopic Data

X-ray crystallography of related pyrazole derivatives reveals planar geometries with bond angles consistent with aromatic stabilization. The bromine atoms introduce steric and electronic effects that influence reactivity. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ ~3.5 ppm in 1^1H NMR) and aromatic protons, while bromine’s electronegativity deshields adjacent carbons in 13^{13}C NMR.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1361019-05-7
Molecular FormulaC₄H₄Br₂N₂
Molecular Weight239.898 g/mol
IUPAC Name3,5-dibromo-1-methylpyrazole
SMILESCN1C(=CC(=N1)Br)Br
InChIKeyKFOQLTKNWNGAHL-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of 3,5-dibromo-1-methyl-1H-pyrazole typically involves bromination of pre-functionalized pyrazole precursors. A common route starts with 1-methylpyrazole, which undergoes electrophilic aromatic substitution using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

Stepwise Bromination

In a representative procedure, 1-methylpyrazole is treated with bromine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C. The reaction proceeds via generation of a bromonium ion intermediate, leading to sequential substitution at the 3- and 5-positions. Careful temperature control is critical to avoid over-bromination or ring degradation.

Alternative Routes

Recent patents describe the use of lithiation strategies to access dibrominated pyrazoles. For example, 3,4,5-tribromo-1H-pyrazole can be treated with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with methanol to yield 3,5-dibromo derivatives . While this method achieves high yields (~86%), it requires cryogenic conditions and specialized handling .

Industrial and Research Applications

The compound’s reactivity makes it invaluable in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, which are pivotal in constructing nitrogen-containing heterocycles for pharmaceuticals.

Pharmaceutical Intermediates

3,5-Dibromo-1-methyl-1H-pyrazole is a precursor to kinase inhibitors and antiviral agents. For instance, its palladium-catalyzed coupling with boronic acids yields biaryl pyrazoles, which exhibit selective activity against respiratory syncytial virus (RSV).

Agrochemical Development

In agrochemistry, the compound is functionalized to produce herbicides and fungicides. Bromine’s lipophilicity enhances membrane permeability, enabling target-specific interactions with plant pathogens .

Hazard CategoryGHS CodePrecautionary Statements
Acute Toxicity (Oral)H301Do not swallow
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection

Analytical Characterization

Quality control in industrial settings relies on hyphenated techniques:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection at 254 nm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 239.8 ([M+H]⁺).

Environmental and Regulatory Considerations

The compound’s persistence in aquatic systems necessitates adherence to the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations. Disposal must comply with local guidelines for halogenated waste .

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